2-{[(4-chlorophenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. The synthetic route typically starts with the preparation of the benzothiophene ring, followed by the introduction of the chlorophenoxy group and the oxolan-2-ylmethyl group. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide or carboxamide groups.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE include:
4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid (CBA): Known for its inhibitory effects on TMEM206-mediated currents.
4-chloro-2-(1-naphthyloxyacetamido) benzoic acid (NBA): Another potential inhibitor identified for similar applications.
4-chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid (LBA): Also studied for its inhibitory properties.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-N-[(OXOLAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE.
Properties
Molecular Formula |
C22H25ClN2O4S |
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Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H25ClN2O4S/c23-14-7-9-15(10-8-14)29-13-19(26)25-22-20(17-5-1-2-6-18(17)30-22)21(27)24-12-16-4-3-11-28-16/h7-10,16H,1-6,11-13H2,(H,24,27)(H,25,26) |
InChI Key |
DGRWEZDBIDICDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
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